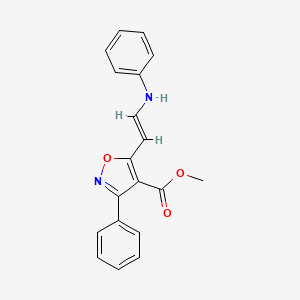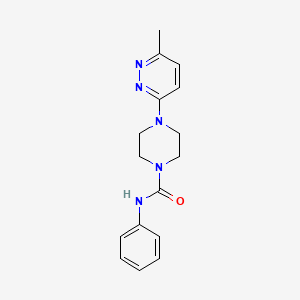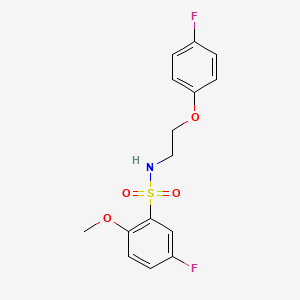
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide, also known as GW3965, is a selective liver X receptor (LXR) agonist. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Complex Formation
Research on analogues similar to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide demonstrates their potential in developing specific fluorescent probes for detecting metal ions, such as zinc(II). Analogues of Zinquin ester, a specific fluorophore for zinc(II), have shown varying degrees of fluorescence upon complexing with zinc(II), indicating their utility in bioimaging and detection applications. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon zinc(II) addition, making them useful for studying metal ion interactions in biological systems (Kimber et al., 2003).
Corrosion Inhibition
Another application area for this class of compounds includes corrosion inhibition. Piperidine derivatives related to this compound have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been conducted to predict the inhibition efficiencies of these compounds, with results showing significant potential for use in protecting metal surfaces against corrosion (Kaya et al., 2016).
Anticancer Potential
Additionally, studies on derivatives of this compound have explored their anticancer effects. Novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer activity on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinoma cells. These findings suggest that modifications to the molecular structure of this compound can lead to potent anticancer agents (Tsai et al., 2016).
Eigenschaften
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-14-7-4-12(17)10-15(14)23(19,20)18-8-9-22-13-5-2-11(16)3-6-13/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUXMRJAPQQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
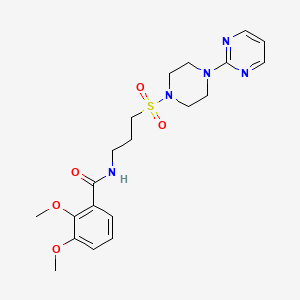
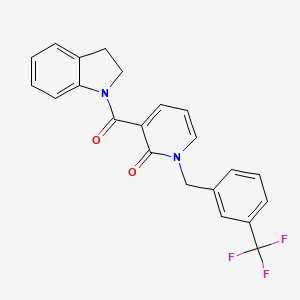

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

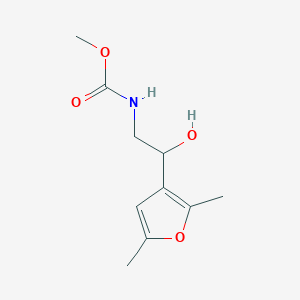
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
